Computed Physicochemical Property Comparison with (5-Nitropyridin-3-yl)boronic acid
When compared to its non-methylated analog, (5-nitropyridin-3-yl)boronic acid, (2-Methyl-5-nitropyridin-3-yl)boronic acid exhibits distinct computed physicochemical properties that influence its behavior in synthetic and biological contexts. The addition of the methyl group increases molecular weight, topological polar surface area (TPSA), and complexity, which are relevant parameters for predicting drug-likeness and membrane permeability in medicinal chemistry campaigns .
| Evidence Dimension | Computed Physicochemical Properties |
|---|---|
| Target Compound Data | Exact Mass: 182.049887 Da; TPSA: 99.2 Ų; Complexity: 209; Rotatable Bonds: 2; H-Bond Acceptors: 5 |
| Comparator Or Baseline | (5-Nitropyridin-3-yl)boronic acid: Exact Mass: 168.0342368 Da; TPSA: 99.2 Ų; Complexity: 171; Rotatable Bonds: 1; H-Bond Acceptors: 5 [1] |
| Quantified Difference | Mass: +14.0156 Da (methyl group addition); TPSA: 0 Ų (identical); Complexity: +38 units; Rotatable Bonds: +1. |
| Conditions | Data derived from computational models (e.g., PubChem, ChemSpider) based on molecular structure. |
Why This Matters
The increased molecular complexity and altered rotatable bond count from the methyl substitution provide a different starting point for lead optimization, potentially improving the pharmacokinetic profile of derived compounds without changing core polarity (TPSA).
- [1] PubChem. Boronic acid, B-(5-nitro-3-pyridinyl)-. CID:89821134. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/89821134 View Source
